Furo[3,4-e][1,3]benzoxazole
Description
Furo[3,4-e][1,3]benzoxazole is a fused heterocyclic compound featuring a benzoxazole core (a benzene ring fused with an oxazole ring) and a furan moiety. The structural complexity arises from the fusion of the furan ring at the [3,4-e] position of the benzoxazole system.
Synthesis protocols for related benzoxazole derivatives often involve condensation reactions. For example, methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates are synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by isolation via ice quenching .
Properties
CAS No. |
117272-33-0 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.144 |
IUPAC Name |
furo[3,4-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-9(10-5-12-8)7-4-11-3-6(1)7/h1-5H |
InChI Key |
KBCNCDYLFHGKJP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=COC=C31)N=CO2 |
Synonyms |
Furo[3,4-e]benzoxazole (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[5,1-c]benzotriazine Derivatives
Structural Features: These compounds integrate a pyrazole ring fused with a benzotriazine system. Synthesis: Azo coupling reactions are employed to synthesize precursors, followed by cyclization. This contrasts with benzoxazole derivatives, which rely on acid-catalyzed condensation . Reactivity: The triazine ring exhibits higher electrophilicity compared to the benzoxazole system, making it more reactive toward nucleophiles.
Pyrazolo[5,4-e][1,2,4]triazine Derivatives
Structural Features: These compounds feature a pyrazole fused with a 1,2,4-triazine ring. The sulfur-containing variants (e.g., thiadiazole derivatives) demonstrate enhanced stability under acidic conditions compared to oxygen-rich benzoxazoles .
Azabicyclo[4.2.0]octene Derivatives
Structural Features: Examples include sulfur- and nitrogen-containing bicyclic systems such as (6R,7R)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. These structures exhibit broader ring systems and diverse functional groups (e.g., tetrazole, thiadiazole) compared to the simpler fused benzoxazole-furan system . Applications: These derivatives are often explored as β-lactam antibiotics, highlighting their biological relevance—a niche less documented for Furo[3,4-e][1,3]benzoxazole.
Benzimidazole Sulfonyl Derivatives
Structural Features : Compounds like lansoprazole-related derivatives contain benzimidazole cores with sulfonyl or sulfinyl groups. The sulfonyl moiety increases acidity, enabling proton pump inhibition—a property absent in benzoxazoles .
Synthesis : Sulfonation and oxidation steps are critical, differing from the condensation or cyclization methods used for benzoxazoles .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Class | Core Structure | Key Functional Groups | Electrophilicity |
|---|---|---|---|
| This compound | Benzoxazole + Furan | Ether, Oxazole | Moderate |
| Pyrazolo[5,1-c]benzotriazine | Pyrazole + Benzotriazine | Triazine, Azo | High |
| Azabicyclo Derivatives | Bicyclic Thia-azabicyclo | Thiadiazole, β-Lactam | Variable |
| Benzimidazole Sulfonyls | Benzimidazole + Sulfonyl | Sulfonyl, Trifluoroethoxy | Low |
Research Findings and Implications
- Reactivity : this compound’s moderate electrophilicity positions it between highly reactive triazines and stable benzimidazoles, suggesting utility in targeted drug design.
- Synthetic Complexity: Triazine derivatives require stringent reaction conditions (e.g., selective hydrazinolysis) compared to benzoxazoles, which may limit scalability .
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